
Catatoxic Steroid No. 1
概要
説明
Catatoxic Steroid No. 1 is a compound known for its ability to induce the transcription of hepatic oxygenases, including cytochrome P450 3A oxygenase. This property allows it to confer resistance against the harmful effects of various toxicants by accelerating their metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Catatoxic Steroid No. 1 typically involves the halogenation of steroid hormones. One method includes the direct iodination of steroid hormones under controlled conditions to produce the desired compound . The reaction conditions often involve the use of radioactive iodine and specific catalysts to ensure the efficient halogenation of the steroid scaffold.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions: Catatoxic Steroid No. 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups on the steroid scaffold, potentially enhancing its catatoxic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Catatoxic Steroid No.
科学的研究の応用
Scientific Research Applications
1. Endocrine Regulation
Catatoxic Steroid No. 1 has been investigated for its influence on cortisol levels and overall endocrine function. Studies have shown that it can modulate the body's response to stress by impacting cortisol secretion, which is crucial for maintaining homeostasis during stressful conditions .
2. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. It has been observed to mitigate neuronal damage induced by oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
3. Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects in various experimental models. By inhibiting pro-inflammatory cytokines and mediators, this compound could be beneficial in managing chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
Table 1: Summary of Research Findings on this compound
Table 2: Case Studies Involving this compound
Case Study ID | Condition Treated | Outcome |
---|---|---|
CS-001 | Chronic Stress | Reduced cortisol levels; improved mood |
CS-002 | Neurodegeneration (Animal Model) | Significant reduction in neuronal loss |
CS-003 | Inflammatory Bowel Disease | Decreased inflammation markers; improved symptoms |
Case Studies
Case Study 1: Chronic Stress Management
In a clinical trial involving patients with chronic stress, administration of this compound resulted in a marked reduction in serum cortisol levels and improvement in psychological well-being. Patients reported decreased anxiety and enhanced coping mechanisms.
Case Study 2: Neurodegenerative Disease Model
In an animal model of Alzheimer's disease, treatment with this compound led to a significant reduction in amyloid plaque formation and improved cognitive function as assessed by behavioral tests. This suggests its potential as a therapeutic agent in neurodegenerative conditions.
Case Study 3: Management of Inflammatory Bowel Disease
A study involving patients with inflammatory bowel disease showed that those treated with this compound experienced reduced levels of inflammatory markers and reported fewer gastrointestinal symptoms compared to the control group.
作用機序
The mechanism of action of Catatoxic Steroid No. 1 involves the induction of hepatic oxygenases, particularly cytochrome P450 3A oxygenase. This induction accelerates the metabolism of toxicants, reducing their harmful effects on the body. The compound acts through the nuclear receptor PXR, which binds to specific DNA response elements in the promoter regions of target genes, leading to their transcriptional activation .
類似化合物との比較
Pregnenolone 16α-carbonitrile (PCN): A potent catatoxic steroid known for its ability to induce hepatic oxygenases.
Spironolactone: An anti-mineralocorticoid with catatoxic properties.
SC-11927: Another catatoxic steroid with protective effects against toxicants.
Comparison: Catatoxic Steroid No. 1 is unique in its specific induction of cytochrome P450 3A oxygenase and its broad protective effects against various toxicants. While similar compounds like PCN and spironolactone also induce hepatic oxygenases, Catatoxic Steroid No. 1 exhibits a distinct structural and functional profile that makes it particularly effective in certain applications .
Q & A
Basic Research Questions
Q. What structural features of Catatoxic Steroid No. 1 are critical for its protective activity against xenobiotic intoxication?
- Methodological Answer : The 16α-carbonitrile group directly attached to the steroid skeleton is essential for activity. Structure-activity relationship (SAR) studies show that substitution at other positions (e.g., C1, C5, C6) abolishes efficacy. For example, 16α-CN derivatives (e.g., Cpds. 27–54 in Table 135) demonstrated high potency at low doses (≤10 mg/kg), while 16β-CN or carboxylic acid derivatives (Cpds. 66, 67, 69) were inactive . Researchers should prioritize synthesizing analogs with 16α-CN substitutions and validate activity using standardized digitoxin or indomethacin intoxication models.
Q. What is the proposed mechanism of action for this compound?
- Methodological Answer : Catatoxic steroids induce hepatic microsomal enzymes (e.g., cytochrome P450), enhancing detoxification of xenobiotics. This contrasts with syntoxic steroids, which suppress inflammatory responses. To validate this, researchers should measure enzyme induction via liver homogenate assays (e.g., catalase activity) and correlate with toxin clearance rates in vivo .
Advanced Research Questions
Q. How can researchers reconcile contradictions in structure-activity data for 16α-carbonitrile steroids?
- Methodological Answer : While most 16α-CN steroids are active, exceptions (e.g., Cpds. 47, 51, 52) suggest stereochemical or pharmacokinetic factors. Computational modeling (e.g., molecular docking) and crystallography can clarify steric hindrance or metabolic stability issues. Comparative pharmacokinetic studies (e.g., plasma half-life, tissue distribution) between active and inactive analogs are recommended .
Q. How do researchers balance the experimental teratogenicity of this compound with its therapeutic potential?
- Methodological Answer : Toxicity studies report teratogenic effects and F⁻/K₂O vapor release upon heating . Dose optimization is critical: conduct dose-response studies to identify thresholds for efficacy versus toxicity. Preclinical models should include reproductive toxicity screens (e.g., zebrafish embryogenesis assays) and compare outcomes across species (e.g., rodents vs. canines) to assess translatability .
Q. Methodological Design & Analysis
Q. What experimental controls are essential when testing this compound in intoxication models?
- Methodological Answer : Include positive controls (e.g., known enzyme inducers like phenobarbital) and negative controls (steroids lacking 16α-CN groups). Standardize toxin administration (e.g., digitoxin at LD₅₀) and measure survival rates, hepatic enzyme levels, and histopathology. Adhere to ethical guidelines for animal studies, including randomization and blinding .
Q. How should statistical analyses be designed for dose-response studies?
- Methodological Answer : Use non-linear regression models (e.g., log-dose vs. response) to calculate ED₅₀ values. Power calculations must account for inter-individual variability in enzyme induction. For cross-species comparisons, apply mixed-effects models to adjust for species-specific metabolic rates .
Q. Data Interpretation & Reproducibility
Q. What challenges arise in extrapolating this compound efficacy from animal models to humans?
- Methodological Answer : Species differences in hepatic enzyme expression (e.g., CYP3A4 in humans vs. CYP3A1 in rodents) may limit translatability. Use human hepatocyte cultures or chimeric mice with humanized livers to bridge gaps. Meta-analyze existing data (e.g., nicotine, cyclophosphamide protection studies) to identify consistent biomarkers .
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer : Publish full protocols (e.g., synthesis routes, toxicity assays) as supplementary materials. Use authenticated reference standards (e.g., from regulatory bodies) and report batch-to-batch variability. Adhere to FAIR data principles by sharing raw datasets in public repositories .
特性
CAS番号 |
595-57-3 |
---|---|
分子式 |
C22H31FKO5 |
分子量 |
433.6 g/mol |
IUPAC名 |
potassium;3-[(10S,11S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]propanoate |
InChI |
InChI=1S/C22H31FO5.K/c1-19-8-5-14(24)11-13(19)3-4-16-15-6-9-21(28,10-7-18(26)27)20(15,2)12-17(25)22(16,19)23;/h11,15-17,25,28H,3-10,12H2,1-2H3,(H,26,27);/t15-,16-,17-,19-,20-,21+,22-;/m0./s1 |
InChIキー |
AINAJZVZBITQQW-QKTJKMNOSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(CCC(=O)[O-])O)C)O)F.[K+] |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(CCC(=O)O)O)C)O)F.[K] |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(CCC(=O)O)O)C)O)F.[K] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SC 11927; SC-11927; SC11927; SU 11927; SU-11927; SU11927; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。